4-(Pentafluoroethyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClF5O2S. It is known for its unique properties and is used in various scientific research applications. This compound is characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further connected to a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Pentafluoroethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction can be represented as follows:
C8H4F5SO3H+SOCl2→C8H4ClF5O2S+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
Pentafluorophenylsulfonyl chloride: Contains a pentafluorophenyl group instead of a pentafluoroethyl group.
Uniqueness
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing effects and steric hindrance are desired.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOQQSXZOXEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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